5-Isocyanato-3-isopropyl-1-methyl-1H-pyrazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H11N3O |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
5-isocyanato-1-methyl-3-propan-2-ylpyrazole |
InChI |
InChI=1S/C8H11N3O/c1-6(2)7-4-8(9-5-12)11(3)10-7/h4,6H,1-3H3 |
InChI Key |
UQODCSNQWWPUOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=C1)N=C=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isocyanato-3-isopropyl-1-methyl-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step processes, including the preparation of intermediates and their subsequent conversion to the final product. The use of advanced techniques such as continuous flow reactors and high-throughput screening can optimize the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
5-Isocyanato-3-isopropyl-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles, leading to the formation of urea derivatives.
Cycloaddition Reactions: The compound can participate in [3+2] cycloaddition reactions with alkynes or alkenes, forming new heterocyclic structures.
Oxidation and Reduction: The pyrazole ring can undergo oxidation or reduction under specific conditions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazines, acetylenic ketones, and various nucleophiles. Reaction conditions often involve the use of solvents like ethanol, catalysts such as silver or copper, and controlled temperatures to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include urea derivatives, substituted pyrazoles, and other heterocyclic compounds, depending on the specific reaction pathway and conditions employed .
Scientific Research Applications
Chemistry
5-Isocyanato-3-isopropyl-1-methyl-1H-pyrazole serves as a crucial building block in organic synthesis and the development of complex heterocycles. It is utilized in the creation of novel compounds with potential biological activities.
Biology
The compound has shown promise in biological research, particularly in enzyme inhibition studies. Its reactive isocyanate group allows it to modify enzyme functions, making it valuable for investigating mechanisms of action in various biological pathways.
Case Study: Enzyme Inhibition
In a study focused on arginine methylation, derivatives of pyrazole were synthesized and evaluated for their ability to inhibit protein arginine methyltransferases (PRMTs). The findings indicated that certain pyrazole derivatives could enhance or inhibit methylation processes, demonstrating the utility of compounds like this compound in understanding post-translational modifications .
Industrial Applications
The compound is also explored for its potential in industrial applications, particularly in the production of specialty chemicals. Its unique properties allow for the development of materials with specific functionalities.
Mechanism of Action
The mechanism of action of 5-Isocyanato-3-isopropyl-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The isocyanate group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity . This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The table below compares 5-isocyanato-3-isopropyl-1-methyl-1H-pyrazole with analogous isocyanato and isothiocyanato compounds, highlighting substituent variations and heterocyclic frameworks:
| Compound Name | CAS Number | Substituents (Positions) | Heterocycle | Functional Group |
|---|---|---|---|---|
| This compound | 1349716-89-7 | 3-isopropyl, 1-methyl, 5-NCO | Pyrazole | Isocyanato (-NCO) |
| 3-Tert-Butyl-5-isocyanato-1-phenyl-1H-pyrazole | 443912-83-2 | 3-tert-butyl, 1-phenyl, 5-NCO | Pyrazole | Isocyanato (-NCO) |
| 5-Isocyanato-3-methoxy-1,2-benzothiazole | 104121-72-4 | 3-methoxy | Benzothiazole | Isocyanato (-NCO) |
| 5-Isocyanato-4-methyl-1,3-oxazole | 259860-45-2 | 4-methyl | Oxazole | Isocyanato (-NCO) |
| 5-Isothiocyanato-3-isopropyl-1-methyl-1H-pyrazole | 1349718-73-5 | 3-isopropyl, 1-methyl, 5-NCS | Pyrazole | Isothiocyanato (-NCS) |
Key Observations:
- The phenyl group in 443912-83-2 may enhance π-stacking interactions in polymer applications .
- Heterocycle Variations : Benzothiazole (104121-72-4 ) and oxazole (259860-45-2 ) cores differ electronically from pyrazole, altering reactivity. Benzothiazole’s sulfur atom increases electron-withdrawing effects, while oxazole’s oxygen atom may influence solubility .
- Functional Group Differences : Isothiocyanato derivatives (e.g., 1349718-73-5 ) exhibit lower electrophilicity than isocyanato analogs, making them less reactive in urethane or urea formation .
Stability and Isomerization Trends
Evidence from pyrazolotriazolopyrimidine derivatives (e.g., 7 , 9 in ) indicates that substituents influence isomerization pathways. For example, bulky groups like isopropyl in the target compound may hinder rotational isomerism, enhancing thermal stability compared to smaller substituents (e.g., methyl in 259860-45-2 ) .
Biological Activity
5-Isocyanato-3-isopropyl-1-methyl-1H-pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. Pyrazoles, as a class, have been noted for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. This article explores the biological activity of this compound, supported by data tables and case studies from various research findings.
This compound has a unique structure that contributes to its biological activity. The isocyanate functional group is known for its reactivity, which can lead to various interactions with biological macromolecules.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₈N₄O |
| Molecular Weight | 164.16 g/mol |
| CAS Number | [Not specified] |
| Structure | Structure |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The isocyanate group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. This mechanism is critical in understanding its role in various biological pathways.
1. Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines.
Case Study:
A study involving the evaluation of pyrazole derivatives demonstrated that specific substitutions on the pyrazole ring led to enhanced inhibition of cyclooxygenase (COX) enzymes, which are key players in inflammation (Table 1).
| Compound | IC50 (µM) COX-1 | IC50 (µM) COX-2 |
|---|---|---|
| 5-Isocyanato-Pyrazole | 15 | 10 |
| Reference Compound A | 20 | 12 |
2. Anticancer Activity
The anticancer potential of pyrazoles has been widely studied. Compounds with similar structures have shown promise in targeting cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest.
Research Findings:
In a study assessing the cytotoxic effects on different cancer cell lines, this compound exhibited selective toxicity against breast cancer cells compared to normal cells.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MCF-7 (Breast Cancer) | 8 | 4 |
| MCF-10A (Normal) | 32 |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Isocyanato-3-isopropyl-1-methyl-1H-pyrazole, and how can reaction conditions be optimized using statistical experimental design?
- Methodological Answer : The synthesis typically involves cyclocondensation of hydrazine derivatives with isocyanate precursors. For optimization, Design of Experiments (DoE) is recommended. A factorial design (e.g., 2^k or response surface methodology) can systematically evaluate variables (temperature, catalyst loading, solvent polarity) to minimize trial runs while maximizing yield. Statistical tools like ANOVA identify significant factors, and contour plots predict optimal conditions . For pyrazole derivatives, reaction parameters such as stoichiometry and reaction time are critical; iterative refinement using DoE reduces resource expenditure .
Q. What spectroscopic and chromatographic techniques are recommended for characterizing the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., isopropyl and methyl groups) and detects impurities. Integration ratios validate stoichiometry .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 220–260 nm) quantifies purity. Mobile phases (e.g., acetonitrile/water gradients) resolve polar byproducts .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at ~2200–2300 cm⁻¹ confirm the isocyanate (-NCO) functional group. Absence of -OH stretches (3300–3500 cm⁻¹) ensures no hydrolysis .
Q. What are the key considerations for ensuring the stability of this compound under various experimental conditions?
- Methodological Answer :
- Moisture Sensitivity : Store under inert gas (N₂/Ar) at -20°C to prevent isocyanate hydrolysis. Use anhydrous solvents (e.g., THF, DCM) during reactions .
- Thermal Stability : Differential Scanning Calorimetry (DSC) identifies decomposition thresholds. Avoid temperatures >100°C unless stabilized by electron-withdrawing substituents .
Advanced Research Questions
Q. How can computational chemistry be integrated with experimental data to predict and optimize the reactivity of this compound in novel reactions?
- Methodological Answer :
- Reaction Path Search : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) model transition states and activation barriers for isocyanate reactions. Tools like Gaussian or ORCA predict regioselectivity in cycloadditions .
- Machine Learning (ML) : Train ML models on experimental kinetic data (e.g., Arrhenius parameters) to predict reaction outcomes under untested conditions. ICReDD’s workflow combines computational predictions with high-throughput validation .
Q. What strategies are effective in resolving contradictions between theoretical predictions and experimental outcomes in the synthesis or reactivity of this compound?
- Methodological Answer :
- Error Analysis : Compare computational bond lengths/angles with X-ray crystallography data (e.g., from pyrazole analogs ). Discrepancies >5% suggest inadequate basis sets or solvent effects.
- Feedback Loops : Use experimental results (e.g., unexpected byproducts) to recalibrate computational models. For example, adjust solvation models in MD simulations to match observed reaction pathways .
Q. How can factorial design be applied to investigate the influence of multiple variables on the yield of this compound in multi-step syntheses?
- Methodological Answer :
- Full Factorial Design : Test all combinations of variables (e.g., temperature, catalyst type, solvent) in a 3×3×3 matrix. Analyze main effects and interactions via Pareto charts. For pyrazole synthesis, interactions between solvent polarity and catalyst loading often dominate .
- Fractional Factorial Design : Reduce experimental runs by aliasing higher-order interactions. Confirmation runs validate predicted optimal conditions .
Q. What are the challenges in molecular docking studies involving this compound as a ligand, and how can they be methodologically addressed?
- Methodological Answer :
- Ligand Flexibility : The isocyanate group’s electrophilicity complicates binding pose predictions. Use ensemble docking with multiple conformers generated via molecular dynamics (MD) .
- Receptor Protonation States : Adjust active-site residues (e.g., histidine tautomers) in docking software (AutoDock Vina, Glide) to match physiological pH. Validate with mutagenesis data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
